Superior Resistance to Catalytic C-N Bond Cleavage in Hydrodenitrogenation Conditions
In a comparative catalytic study over sulfided NiMo/Al₂O₃ catalyst, tert-amylamine demonstrated significantly slower hydrodenitrogenation kinetics compared to n-amylamine. The authors attributed this rate differential to the absence of β-hydrogen atoms available for participation in C-N bond cleavage in the tert-amylamine structure, whereas n-amylamine possesses β-hydrogens that facilitate bond scission [1]. This mechanistic distinction directly impacts catalyst selection and process optimization.
| Evidence Dimension | Hydrodenitrogenation rate (C-N bond cleavage) |
|---|---|
| Target Compound Data | Slower C-N bond cleavage kinetics (rate constant not numerically reported in abstract; mechanistic conclusion of reduced reactivity) |
| Comparator Or Baseline | n-Amylamine (primary amine with linear alkyl chain) |
| Quantified Difference | Qualitative: tert-amylamine undergoes slower C-N bond cleavage due to lack of β-hydrogens participating in the cleavage mechanism |
| Conditions | Sulfided NiMo/Al₂O₃ catalyst; conventional hydrodenitrogenation conditions |
Why This Matters
For users in petroleum refining or catalytic upgrading applications, tert-amylamine's resistance to hydrodenitrogenation makes it a superior model compound for studying nitrogen removal pathways and a more stable amine component in formulations exposed to catalytic hydrogenation conditions.
- [1] Portefaix JL, Cattenot M, Guerriche M, Breysse M. Mechanism of carbon-nitrogen bond cleavage during amylamine hydrodenitrogenation over a sulphided NiMo/Al₂O₃ catalyst. Catalysis Letters. 1991;9:127-132. View Source
